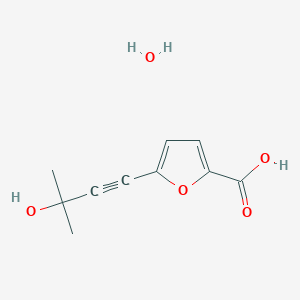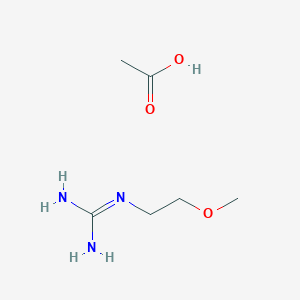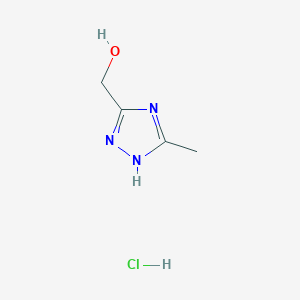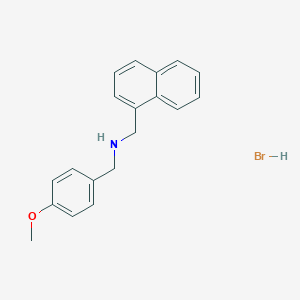![molecular formula C17H23BrN2O2 B3060101 tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1707369-75-2](/img/structure/B3060101.png)
tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Descripción general
Descripción
This compound is a complex organic molecule. It likely contains a spiro[indole-3,4’-piperidine] core structure, which is a bicyclic system where an indole ring and a piperidine ring share a single atom . The “tert-Butyl” indicates a tertiary butyl group (a carbon atom bonded to three other carbon atoms) is attached to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve condensation reactions . For instance, the introduction of a tert-butyl group into [1,2,4]triazino[indole] and indolo[quinoxaline] systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Aplicaciones Científicas De Investigación
Synthesis of Vandetanib
Vandetanib, a therapeutic agent used in cancer treatment, involves complex synthetic routes that include tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate as intermediates. A notable synthetic step involves tert-butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate, highlighting its significance in yielding compounds with commercial and therapeutic value. This route is favored for its higher yields and commercial scalability, underscoring the compound's role in the efficient manufacturing of pharmacologically relevant molecules (Mi, 2015).
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives, facilitating access to structurally diverse N-heterocycles such as piperidines and pyrrolidines. These N-heterocycles serve as key structural motifs in natural products and compounds with therapeutic applications. The use of this compound in such contexts exemplifies its utility in creating complex and biologically active molecular architectures, promoting advancements in drug discovery and development (Philip et al., 2020).
Environmental and Toxicological Profile
Despite the focus on pharmaceutical applications, it's crucial to consider the environmental and toxicological aspects of related compounds. For instance, synthetic phenolic antioxidants, including derivatives with tert-butyl groups, have raised concerns regarding their environmental persistence and potential health impacts. These compounds, widely used to extend the shelf life of products, have been detected in various environmental matrices, suggesting the importance of understanding the broader implications of tert-butyl derivatives' usage and disposal (Liu & Mabury, 2020).
Applications in Material Science
The compound's relevance extends into material science, particularly in the purification of fuel additives like methyl tert-butyl ether (MTBE). Research on polymer membranes for MTBE separation underscores the compound's importance in developing technologies aimed at enhancing fuel performance while mitigating environmental impact. Such studies highlight the compound's versatility, not just in pharmaceuticals but also in addressing industrial and environmental challenges (Pulyalina et al., 2020).
Safety and Hazards
Direcciones Futuras
Future research could focus on the synthesis and characterization of this compound, as well as investigation of its potential biological activities. The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This property could make it a potential candidate for drug discovery .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It is known that suzuki–miyaura cross-coupling reactions are generally tolerant to a variety of functional groups and can be carried out under mild conditions .
Propiedades
IUPAC Name |
tert-butyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWICQSWXZQPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114744 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1707369-75-2 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707369-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 6-bromo-1,2-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3060018.png)
![3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060019.png)

![[(3S,4S)-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)
![[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B3060025.png)

![3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060030.png)

![4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3060033.png)


![[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060037.png)

